molecular formula C10H10F2N2 B13686261 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B13686261
M. Wt: 196.20 g/mol
InChI Key: MRGIKSOVTDWGFQ-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a difluorophenyl group and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-difluoroaniline with acetone in the presence of a catalyst. The reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Imidazole derivatives with additional functional groups.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Compounds with modified phenyl groups.

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 3,4-Difluorophenylboronic acid
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

Uniqueness

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, such as the difluorophenyl group and the dihydroimidazole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H10F2N2/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

MRGIKSOVTDWGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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